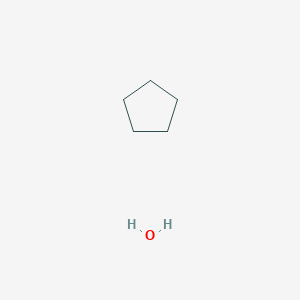
Cyclopentane hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentane hydrate is a type of clathrate hydrate, which is a crystalline structure formed by water molecules creating a cage-like framework that traps guest molecules—in this case, cyclopentane. These hydrates are typically formed under low temperature and high-pressure conditions and are found in natural environments such as deep-sea sediments and permafrost layers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclopentane hydrate can be synthesized by mixing cyclopentane with water under controlled conditions of low temperature and high pressure. One common method involves forming a mixture of ice and hydrate by initially lowering the temperature and then raising it above 0°C, allowing the ice to melt and convert to hydrate .
Industrial Production Methods: In industrial settings, this compound is produced using a hydrate-based separation technique. This method involves the formation of hydrates to separate azeotropic mixtures, such as cyclopentane and neohexane, which are difficult to separate using conventional distillation methods. The process is simple and yields high purity cyclopentane .
Analyse Chemischer Reaktionen
Types of Reactions: Cyclopentane hydrate undergoes various chemical reactions, including:
Oxidation: Cyclopentane can be oxidized to form cyclopentanone and other oxidation products.
Reduction: Reduction reactions can convert cyclopentanone back to cyclopentane.
Substitution: Cyclopentane can undergo substitution reactions where hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under UV light.
Major Products:
Oxidation: Cyclopentanone, cyclopentanol.
Reduction: Cyclopentane.
Substitution: Halogenated cyclopentanes (e.g., chlorocyclopentane, bromocyclopentane).
Wissenschaftliche Forschungsanwendungen
Cyclopentane hydrate has a wide range of scientific research applications:
Chemistry: Used in gas storage and transportation due to its ability to trap gas molecules within its structure.
Biology: Studied for its potential in biological applications, such as drug delivery systems.
Medicine: Investigated for its use in controlled drug release and as a medium for preserving biological samples.
Industry: Employed in gas separation processes, seawater desalination, and refrigeration systems.
Wirkmechanismus
The mechanism of action of cyclopentane hydrate involves the formation of a crystalline structure where water molecules form a cage-like framework that traps cyclopentane molecules. This structure is stabilized by hydrogen bonding between water molecules. The formation of hydrates begins at the water-hydrocarbon interface, and the process is influenced by factors such as temperature, pressure, and the presence of inhibitors .
Vergleich Mit ähnlichen Verbindungen
Cyclopentane hydrate is unique compared to other clathrate hydrates due to its specific guest molecule, cyclopentane. Similar compounds include:
Methane hydrate: Formed with methane as the guest molecule, commonly found in natural gas deposits.
Ethane hydrate: Contains ethane as the guest molecule, also found in natural gas.
Propane hydrate: Formed with propane, used in gas storage and transportation.
Eigenschaften
CAS-Nummer |
190390-20-6 |
|---|---|
Molekularformel |
C5H12O |
Molekulargewicht |
88.15 g/mol |
IUPAC-Name |
cyclopentane;hydrate |
InChI |
InChI=1S/C5H10.H2O/c1-2-4-5-3-1;/h1-5H2;1H2 |
InChI-Schlüssel |
ITNQWRBKRFXDGV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC1.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-chloro-2-[(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)diazenyl]benzoic Acid](/img/structure/B12555576.png)

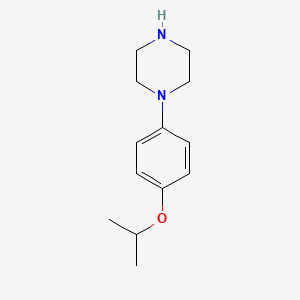
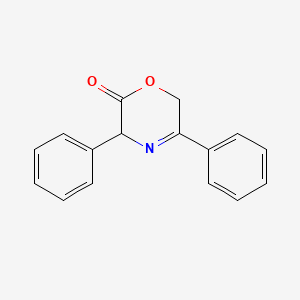
![Naphtho[1,2-b]furan-5-ol, 2,3-dihydro-2,2,4-trimethyl-](/img/structure/B12555595.png)

![(2S)-2-{[Tri(propan-2-yl)silyl]oxy}heptanal](/img/structure/B12555625.png)
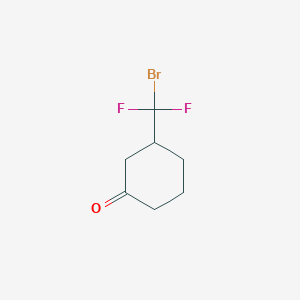
![2H-1-Benzopyran-2-one, 3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-](/img/structure/B12555635.png)
![2H-1,3-Benzothiazin-4(3H)-one, 3-[2-(nitrooxy)ethyl]-](/img/structure/B12555642.png)

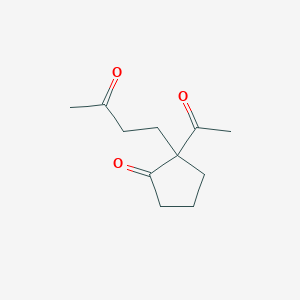
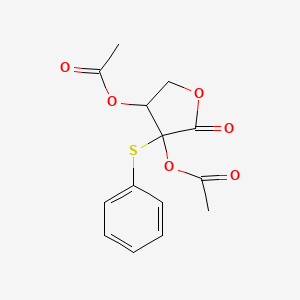
![(E)-1-(4-Chlorophenyl)-2-[4-(hexyloxy)phenyl]diazene](/img/structure/B12555669.png)
